molecular formula C6H13NO3 B13314651 2-Amino-5-methoxypentanoic acid

2-Amino-5-methoxypentanoic acid

Cat. No.: B13314651
M. Wt: 147.17 g/mol
InChI Key: HBSSLDFHKZLODB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxypentanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of pentanoic acid, featuring an amino group at the second carbon and a methoxy group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of 5-methoxypentanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. For example, the dynamic kinetic resolution of racemic mixtures can be employed to obtain the desired enantiomer with high purity. This method is advantageous as it does not require special conditions or chromatographic purifications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Amino-5-methoxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence its lipophilicity and membrane permeability. These properties enable it to modulate various biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

    5-Aminopentanoic acid: A δ-amino acid with similar structural features but lacks the methoxy group.

    2-Amino-5-methylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness: 2-Amino-5-methoxypentanoic acid is unique due to the presence of both an amino and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-5-methoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSLDFHKZLODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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